

1-(Benzo[d]dioxol-5-yl)pentan-1-one CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

Cat. No.: B143441

[Get Quote](#)

Technical Guide: 1-(Benzo[d]dioxol-5-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)pentan-1-one, including its chemical and physical properties, synthesis, and potential pharmacological significance. While direct biological data for this specific compound is limited, this guide also explores hypothesized mechanisms of action and relevant experimental protocols based on closely related analogues.

Chemical and Physical Properties

1-(Benzo[d]dioxol-5-yl)pentan-1-one is an organic compound featuring a benzodioxole ring system attached to a pentanone chain. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	63740-98-7	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Molecular Weight	206.24 g/mol	
Appearance	Off-White to Light Yellow Solid	
Boiling Point	332.643 °C at 760 mmHg	[1]
Density	1.135 g/cm ³	[1]
Flash Point	146.089 °C	[1]
InChI Key	VSLRIRGQCOPULE-UHFFFAOYSA-N	[1]

Synthesis and Purification

The synthesis of 1-(Benzo[d]dioxol-5-yl)pentan-1-one can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of 1,3-benzodioxole.

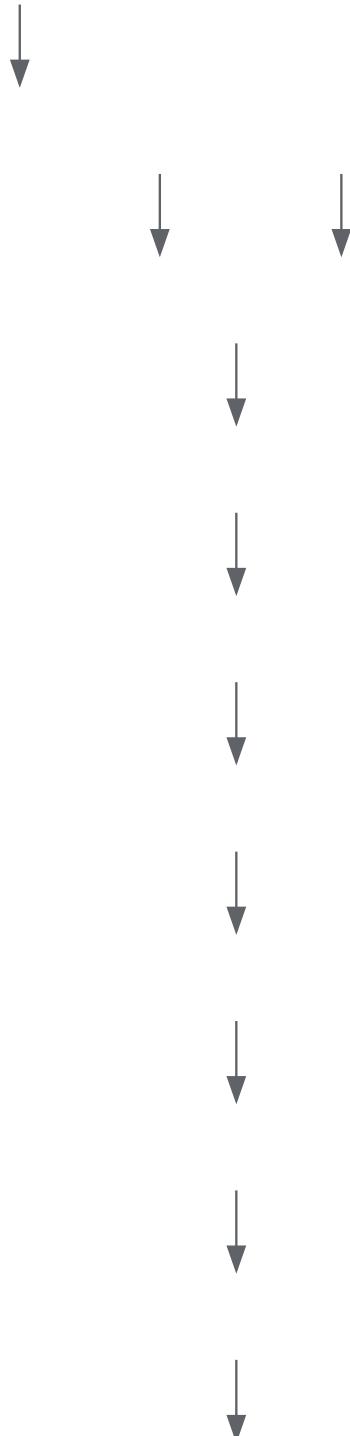
Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 1-(Benzo[d]dioxol-5-yl)pentan-1-one via Friedel-Crafts acylation of 1,3-benzodioxole with valeryl chloride.

Materials:

- 1,3-Benzodioxole
- Valeryl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1M)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard organic synthesis glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator


Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add valeryl chloride to the cooled suspension with continuous stirring.
- After the addition of valeryl chloride, add 1,3-benzodioxole dropwise via the dropping funnel.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude 1-(Benzo[d]dioxol-5-yl)pentan-1-one can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of 1-(Benzo[d]dioxol-5-yl)pentan-1-one are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.

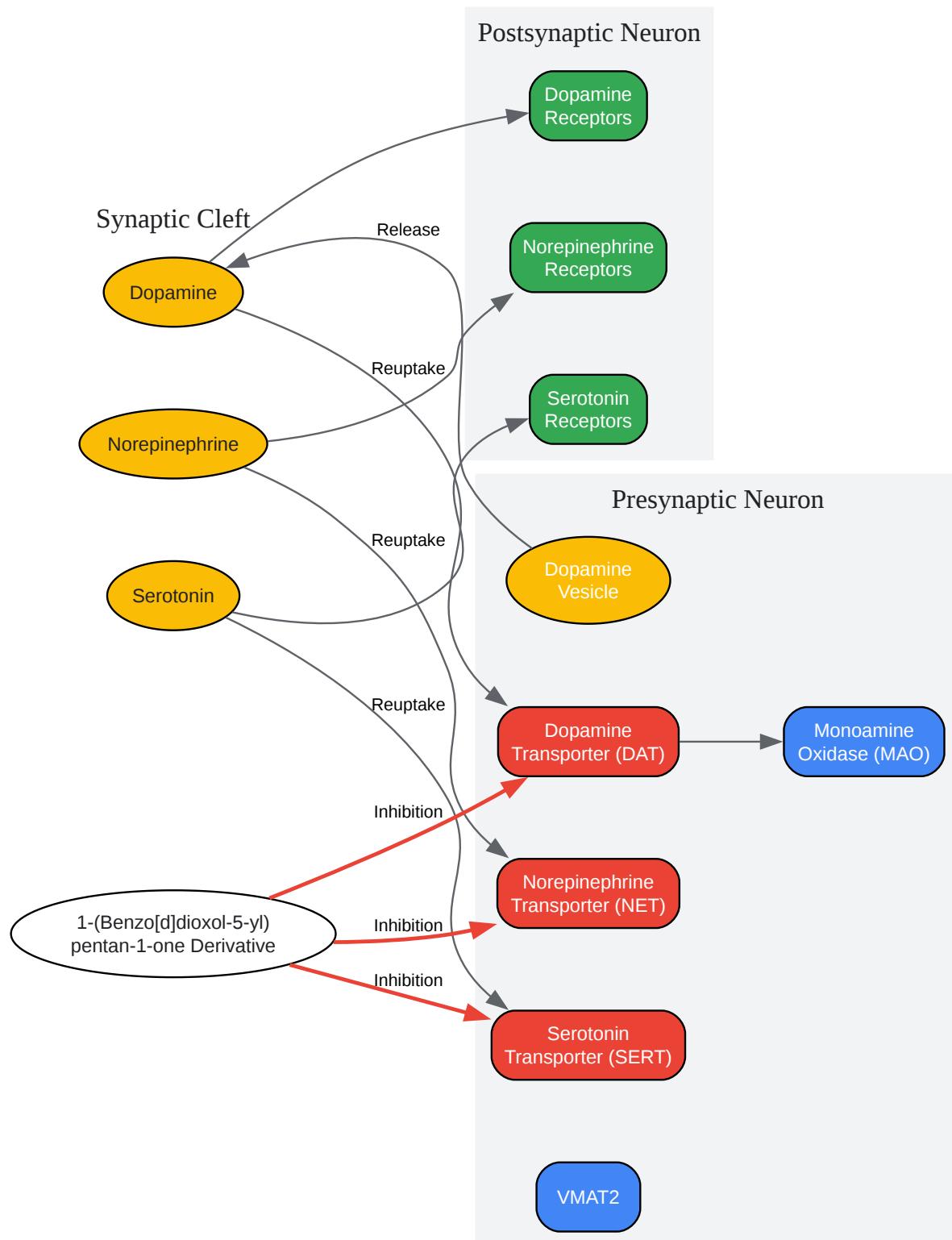
Expected ^1H NMR Spectral Features: Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the aliphatic protons of the pentanoyl chain.

Expected ^{13}C NMR Spectral Features: Resonances for the carbonyl carbon, the aromatic carbons, the dioxole methylene carbon, and the aliphatic carbons of the pentanoyl chain.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

Typical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).


Expected Molecular Ion Peak (M^+): $\text{m/z} = 206$.

Potential Biological Activity and Signaling Pathways (Hypothesized)

Direct pharmacological studies on 1-(Benzo[d]dioxol-5-yl)pentan-1-one are not extensively reported in the scientific literature. However, based on the known activities of its close structural analog, 1-(Benzo[d]dioxol-5-yl)butan-1-one, we can hypothesize potential biological targets and signaling pathways. The butan-1-one analog is a known precursor to synthetic cathinones and has been investigated for anticonvulsant properties.[\[2\]](#)[\[3\]](#)

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Derivatives of the related butanone are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.^[3] It is plausible that 1-(Benzo[d]dioxol-5-yl)pentan-1-one or its derivatives could exhibit similar activity.

[Click to download full resolution via product page](#)

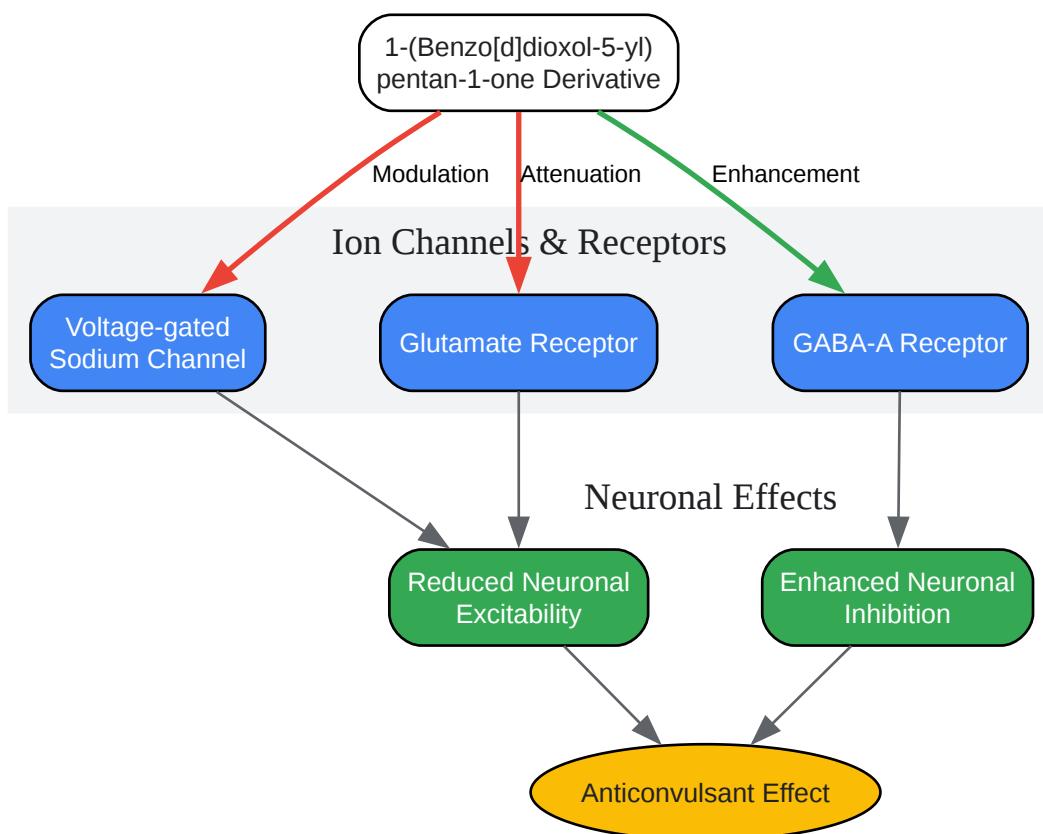
Hypothesized Monoamine Transporter Inhibition

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound on monoamine transporters in rat brain synaptosomes.

Materials:

- Rat brain tissue (striatum for dopamine transporter, hippocampus for serotonin transporter)
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer-HEPES (KRH) buffer
- [³H]Dopamine and [³H]Serotonin
- Test compound (1-(Benzo[d]dioxol-5-yl)pentan-1-one)
- Glass fiber filters
- Scintillation fluid and counter


Procedure:

- Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C. Resuspend the resulting pellet (P2) in KRH buffer.
- Uptake Inhibition Assay: Pre-incubate the synaptosomal preparation with various concentrations of the test compound for 10 minutes at 37 °C.
- Initiate the uptake reaction by adding [³H]Dopamine or [³H]Serotonin.
- Incubate for a short period (e.g., 5 minutes) at 37 °C.
- Terminate the uptake by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold KRH buffer.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

Hypothesized Anticonvulsant Mechanisms

The benzodioxole moiety is a key feature of the approved antiepileptic drug stiripentol.^[4] Analogs of 1-(Benzo[d]dioxol-5-yl)butan-1-one have shown promise in preclinical models of epilepsy, with proposed mechanisms including the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation.^[2]

[Click to download full resolution via product page](#)

Hypothesized Anticonvulsant Mechanisms

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-(Benzo[d]dioxol-5-yl)pentan-1-one CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143441#1-benzo-d-dioxol-5-yl-pentan-1-one-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com